5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine
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Overview
Description
5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a thienyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine typically involves multiple steps:
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Diazotization Reaction: : The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).
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Coupling Reaction: : The diazonium salt is then coupled with 2-amino-3-pyridine and 2-thiophenecarboxaldehyde under basic conditions to form the azo compound. This step requires careful control of pH and temperature to ensure the formation of the desired product.
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Cyclization: : The final step involves the cyclization of the intermediate azo compound to form the pyrimidine ring. This is typically achieved by heating the intermediate in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pH regulation, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the azo group, converting it to the corresponding amine. Typical reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: NaBH₄, palladium on carbon (Pd/C) for catalytic hydrogenation, ethanol or methanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Studies focus on its efficacy in treating diseases, its pharmacokinetics, and its safety profile. It may serve as a lead compound for the development of new drugs targeting specific medical conditions.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-Bromophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine
- 5-[2-(4-Methylphenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine
- 5-[2-(4-Nitrophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine
Uniqueness
Compared to similar compounds, 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-pyridin-3-yl-4-thiophen-2-ylpyrimidin-5-yl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5S/c20-14-5-7-15(8-6-14)24-25-16-12-22-19(13-3-1-9-21-11-13)23-18(16)17-4-2-10-26-17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNTLYPPCYCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=N2)C3=CC=CS3)N=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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